molecular formula C15H19F3N2O3 B8683720 Methyl-[(3-trifluoromethyl-phenylcarbamoyl)-methyl]-carbamic acid tert-butyl ester

Methyl-[(3-trifluoromethyl-phenylcarbamoyl)-methyl]-carbamic acid tert-butyl ester

Cat. No. B8683720
M. Wt: 332.32 g/mol
InChI Key: PMKZIYZDVAPWBO-UHFFFAOYSA-N
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Patent
US07816353B2

Procedure details

To a 25 mL round bottomed flask was added Boc-sarcosine (378 mg, 2.0 mmol, 1.0 eq.), DMF (10.0 mL), DIEA (0.35 mL, 2.0 mmol, 2.0 eq.), HATU (836 mg, 2.2 mmol, 2.2 eq.) and 3-trifluoromethylaniline (0.4 mL, 3.0 mmol, 1.5 eq.). The reaction was allowed to stir at RT overnight before quenching with H2O (20 mL) and EtOAc (100 mL). The organic layer was then washed 2× with 10% LiCl, washed with brine, dried with Na2SO4, and concentrated to give an oil. Further drying on high vacuum then gave a solid. Column chromatography on silica gel with 60:40 EtOAc:Hex gave methyl-[(3-trifluoromethyl-phenylcarbamoyl)-methyl]-carbamic acid tert-butyl ester (431 mg, 64%). LC/MSD (HP Series 1100 MSD): Expected MW: 332, Observed M−H: 331, Retention time: 1.6 min. 1H-NMR (d6-DMSO): 10.35 (d, 1H), 8.10 (d, 1H), 7.75 (dd, 1H), 7.55 (t, 1H), 7.40 (d, 1H), 4.00 (d, 2H), 2.88 (d, 3H), 1.40 (d, 9H) ppm.
Quantity
378 mg
Type
reactant
Reaction Step One
Name
Quantity
0.35 mL
Type
reactant
Reaction Step One
Name
Quantity
836 mg
Type
reactant
Reaction Step One
Quantity
0.4 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([N:8]([CH2:10][C:11]([OH:13])=O)[CH3:9])([O:3][C:4]([CH3:7])([CH3:6])[CH3:5])=[O:2].CCN(C(C)C)C(C)C.CN(C(ON1N=NC2C=CC=NC1=2)=[N+](C)C)C.F[P-](F)(F)(F)(F)F.[F:47][C:48]([F:57])([F:56])[C:49]1[CH:50]=[C:51]([CH:53]=[CH:54][CH:55]=1)[NH2:52]>CCOC(C)=O.CN(C=O)C>[C:4]([O:3][C:1](=[O:2])[N:8]([CH3:9])[CH2:10][C:11](=[O:13])[NH:52][C:51]1[CH:53]=[CH:54][CH:55]=[C:49]([C:48]([F:47])([F:56])[F:57])[CH:50]=1)([CH3:5])([CH3:6])[CH3:7] |f:2.3|

Inputs

Step One
Name
Quantity
378 mg
Type
reactant
Smiles
C(=O)(OC(C)(C)C)N(C)CC(=O)O
Name
Quantity
0.35 mL
Type
reactant
Smiles
CCN(C(C)C)C(C)C
Name
Quantity
836 mg
Type
reactant
Smiles
CN(C)C(=[N+](C)C)ON1C2=C(C=CC=N2)N=N1.F[P-](F)(F)(F)(F)F
Name
Quantity
0.4 mL
Type
reactant
Smiles
FC(C=1C=C(N)C=CC1)(F)F
Name
Quantity
10 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOC(=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
to stir at RT overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
before quenching with H2O (20 mL) and EtOAc (100 mL)
WASH
Type
WASH
Details
The organic layer was then washed 2× with 10% LiCl
WASH
Type
WASH
Details
washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to give an oil
CUSTOM
Type
CUSTOM
Details
Further drying on high vacuum
CUSTOM
Type
CUSTOM
Details
then gave a solid

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(C)(C)(C)OC(N(CC(NC1=CC(=CC=C1)C(F)(F)F)=O)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 431 mg
YIELD: PERCENTYIELD 64%
YIELD: CALCULATEDPERCENTYIELD 64.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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